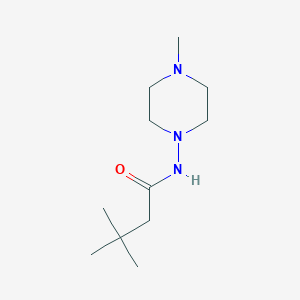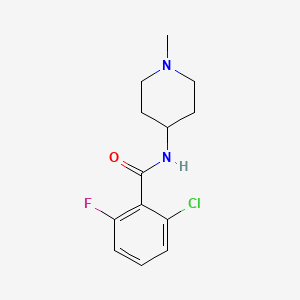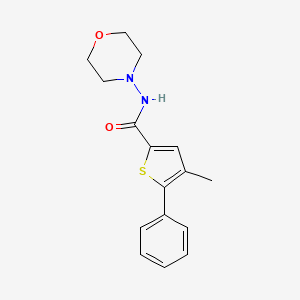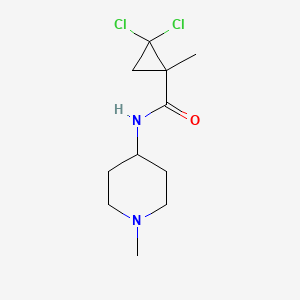
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide
描述
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide, also known as DMMPB, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. DMMPB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.
科学研究应用
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has been used as a tool for studying the role of dopamine D3 receptors in addiction and other psychiatric disorders.
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease. It has been suggested that 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide may have potential therapeutic applications for the treatment of Parkinson's disease and other neurodegenerative disorders.
作用机制
The exact mechanism of action of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide is still being explored. It is known to act as a dopamine D3 receptor agonist, which may be responsible for its effects on reward and motivation. 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its effects on reward and motivation. 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
实验室实验的优点和局限性
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has several advantages as a tool for scientific research. It has a high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in addiction and other psychiatric disorders. 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide also has neuroprotective effects, which may make it a useful tool for studying neurodegenerative disorders.
However, there are also some limitations to the use of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide in lab experiments. It has been shown to have some toxicity in animal models, which may limit its use in certain experiments. Additionally, 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has a relatively short half-life, which may make it difficult to use in long-term experiments.
未来方向
There are several future directions for research on 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide. One area of interest is the role of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide in addiction and other psychiatric disorders. Further research is needed to determine the exact mechanisms by which 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide affects dopamine D3 receptors and other neurotransmitter systems.
Another area of interest is the potential therapeutic applications of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide for the treatment of Parkinson's disease and other neurodegenerative disorders. Further research is needed to determine the optimal dosage and administration route for 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide in these conditions.
In conclusion, 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for dopamine D3 receptors and has been shown to have neuroprotective effects. Further research is needed to fully understand the mechanism of action of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide and its potential therapeutic applications.
属性
IUPAC Name |
3,3-dimethyl-N-(4-methylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)9-10(15)12-14-7-5-13(4)6-8-14/h5-9H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDWIRYDJGZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NN1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4181711.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4181724.png)
![1-ethyl-4-(1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-4-piperidinyl)piperazine bis(trifluoroacetate)](/img/structure/B4181725.png)


![N,N,4-trimethyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4181738.png)
![5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4181750.png)


![4,5-dimethyl-2-[(2-phenylbutanoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181764.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenoxy)acetyl]piperazine](/img/structure/B4181775.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4181783.png)
![methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)
![2-(3-bromophenoxy)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide](/img/structure/B4181805.png)